

2-Fluoro-6-nitrophenol role as a chemical intermediate

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Compound of Interest

Compound Name: **2-Fluoro-6-nitrophenol**

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An In-Depth Technical Guide to **2-Fluoro-6-nitrophenol** as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Abstract

2-Fluoro-6-nitrophenol is a highly versatile chemical intermediate distinguished by its unique arrangement of fluorine, nitro, and hydroxyl functional groups on an aromatic ring.^[1] This strategic combination of functionalities makes it an invaluable building block in the synthesis of a wide array of complex organic molecules. Its utility spans across critical industries, including pharmaceutical development, agrochemical production, and materials science.^{[1][2]} This guide provides a comprehensive technical overview of **2-Fluoro-6-nitrophenol**, detailing its chemical properties, synthesis, and pivotal role as a precursor, with a particular focus on its transformation into other high-value intermediates. The protocols and mechanisms described herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Compound Profile: 2-Fluoro-6-nitrophenol

2-Fluoro-6-nitrophenol (CAS No. 1526-17-6) is an aromatic compound that presents as a light yellow to orange crystalline powder under standard conditions.^[1] The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom ortho to the hydroxyl group significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic

aromatic substitution reactions. This electronic profile is fundamental to its utility as a versatile intermediate.

Physicochemical and Spectroscopic Data

A summary of the key properties of **2-Fluoro-6-nitrophenol** is presented below, providing essential data for its handling, characterization, and application in synthesis.

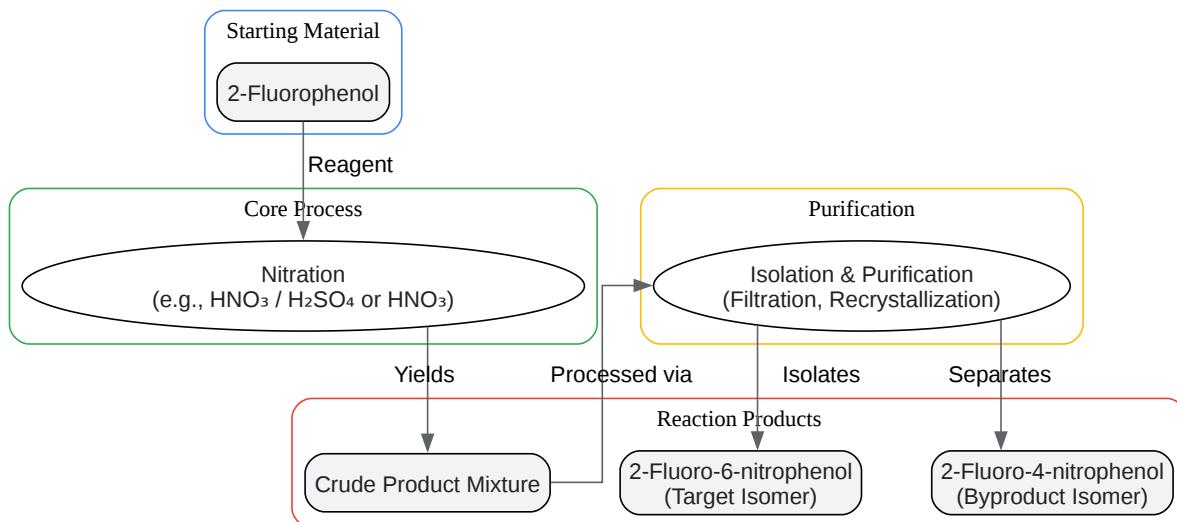
Property	Value	Source(s)
CAS Number	1526-17-6	[1] [3]
Molecular Formula	C ₆ H ₄ FNO ₃	[3]
Molecular Weight	157.10 g/mol	[3]
Appearance	Light yellow to yellow to orange powder/crystal	[1]
Melting Point	90 - 94 °C	[4]
Boiling Point	201.5 ± 20.0 °C (Predicted)	[4]
pKa	5.67 ± 0.24 (Predicted)	[4]
Solubility	Soluble in methanol; sparingly soluble in water	[2] [4] [5]
IUPAC Name	2-fluoro-6-nitrophenol	[3]

Spectroscopic data is critical for the unambiguous identification and quality control of **2-Fluoro-6-nitrophenol**. Comprehensive spectral information, including ¹³C NMR, GC-MS, UV-VIS, and IR spectra, is publicly available through databases like PubChem.[\[3\]](#)

Synthesis of 2-Fluoro-6-nitrophenol

The primary industrial synthesis of **2-Fluoro-6-nitrophenol** is achieved through the regioselective nitration of 2-fluorophenol. The directing effects of the hydroxyl and fluoro substituents on the aromatic ring guide the incoming nitro group. While both are ortho-, para-directing, the steric hindrance and electronic influence lead to the formation of both **2-fluoro-6-nitrophenol** and its isomer, 2-fluoro-4-nitrophenol.[\[5\]](#)[\[6\]](#)

Logical Workflow for Synthesis



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Caption: Synthesis workflow for **2-Fluoro-6-nitrophenol** via nitration.

Experimental Protocol: Nitration of 2-Fluorophenol

This protocol is a representative method for synthesizing **2-Fluoro-6-nitrophenol**. The causality behind the experimental choices is critical: the use of a cold ice-salt bath is to control the exothermic nitration reaction and improve the selectivity, preventing over-nitration and degradation.^[6]

Materials:

- 2-Fluorophenol
- 90% Nitric Acid (HNO_3)

- Dichloromethane (CH_2Cl_2)
- Hexane
- Magnesium Sulfate (MgSO_4)
- Activated Charcoal

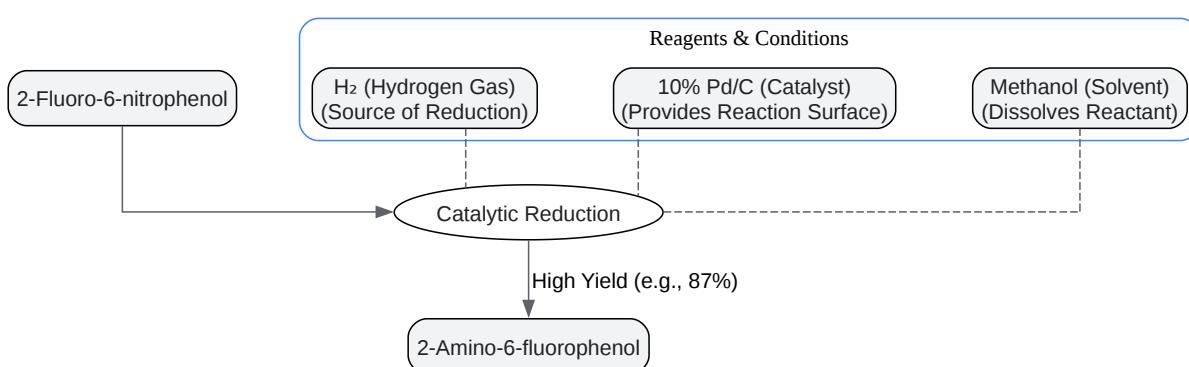
Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 2-fluorophenol (e.g., 32.3 g, 0.288 mol) in dichloromethane.[6]
- Cooling: Cool the stirred solution to -10 °C using an ice-salt bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing byproduct formation.[6]
- Nitration: Slowly add 90% nitric acid dropwise to the solution over approximately 1 hour, ensuring the internal temperature is maintained at around -5 °C.[6]
- Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction goes to completion.[6]
- Initial Isolation: At the end of the reaction, a precipitate (primarily the 4-nitro isomer) may form. Collect this by filtration. The dichloromethane mother liquor contains the desired **2-fluoro-6-nitrophenol**.[6]
- Workup: Wash the dichloromethane mother liquor with water, dry it over anhydrous MgSO_4 , and evaporate the solvent.[6]
- Purification: The resulting solid contains the target compound along with byproducts. Grind the solid with boiling hexane (e.g., 3 x 150 ml) to effectively remove less polar byproducts.[6]
- Final Product: Treat the hexane solution with activated charcoal, filter, concentrate the volume, and cool to crystallize the **2-fluoro-6-nitrophenol** product, which appears as a yellow solid.[6]

Core Application: Synthesis of 2-Amino-6-fluorophenol

One of the most significant applications of **2-Fluoro-6-nitrophenol** is its role as a direct precursor to 2-Amino-6-fluorophenol (CAS No. 53981-25-2).^{[7][8]} This transformation is achieved through the selective reduction of the nitro group to an amine. The resulting aminophenol is a valuable building block in its own right, particularly in the synthesis of pharmaceuticals and specialty polymers. The catalytic reduction using palladium on carbon (Pd/C) is a highly efficient, clean, and widely adopted method for this conversion.^[7]

Reaction Pathway: From Nitro to Amino



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Caption: Catalytic reduction of **2-Fluoro-6-nitrophenol**.

Experimental Protocol: Catalytic Reduction

This protocol details a self-validating system for the reduction. The process of flushing with inert gas (argon) before introducing hydrogen is a critical safety and efficiency step; it removes oxygen, which can deactivate the palladium catalyst and create a potentially explosive mixture.

with hydrogen. Filtering through diatomaceous earth (Celite) effectively removes the fine solid catalyst particles.[7]

Materials:

- **2-Fluoro-6-nitrophenol**
- 10% Palladium on activated carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen (H₂) gas (e.g., from a balloon)
- Argon (Ar) gas
- Diatomaceous earth (Celite)

Procedure:

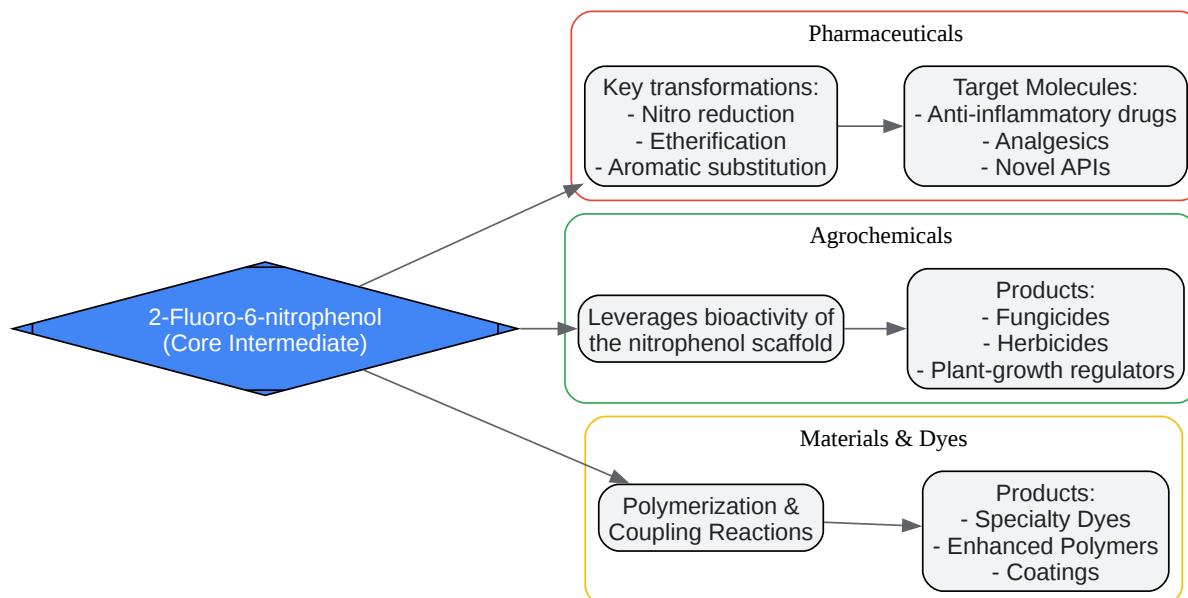
- Dissolution: Dissolve **2-fluoro-6-nitrophenol** (e.g., 1.00 g, 6.37 mmol) in methanol (100 mL) in a reaction flask equipped with a magnetic stirrer.[7]
- Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (e.g., 0.10 g, 10% by weight of the starting material).[7]
- Inerting: Seal the reaction vessel and flush the system with argon gas for 15 minutes while stirring to remove all atmospheric oxygen.[7]
- Hydrogenation: Replace the argon atmosphere with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions) and continue flushing for 15 minutes.[7]
- Reaction: Maintain the reaction under a hydrogen atmosphere with constant stirring for approximately 1 hour. Progress can be monitored by TLC.[7]
- Purging: Upon completion, purge the reaction vessel again with argon for 15 minutes to safely remove all residual hydrogen gas.[7]

- Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL) to ensure complete recovery of the product.[7]
- Isolation: Concentrate the filtrate under vacuum to yield the crude product, typically a red solid.[7]
- Purification: Purify the crude solid using silica gel column chromatography (e.g., with a 1:1 hexanes/chloroform eluent) to obtain 2-amino-6-fluorophenol as a white crystalline solid (typical yield: 87%).[7]

Broader Applications in Synthesis

The strategic placement of the fluoro, nitro, and hydroxyl groups makes **2-Fluoro-6-nitrophenol** a cornerstone intermediate for several high-value chemical sectors.

Logical Flow to Key Industries



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Caption: Application pathways for **2-Fluoro-6-nitrophenol**.

- **Pharmaceuticals:** In drug discovery, the fluorine atom is a bioisostere for hydrogen but with profoundly different electronic properties. Its inclusion can enhance metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs).^[9] **2-Fluoro-6-nitrophenol** serves as a starting point for synthesizing various biologically active compounds, including those with anti-inflammatory and analgesic properties.^[1]
- **Agrochemicals:** The compound itself has been noted for its antifungal and plant-growth-regulating activity.^{[2][6]} It is a valuable precursor for more complex pesticides and herbicides. The incorporation of fluorine is a common strategy in modern agrochemical design to increase the efficacy and stability of the final product.^[10]

- Dyes and Materials Science: The chromophoric nature of the nitrophenol structure makes it a useful intermediate in the synthesis of specialty dyes.[\[1\]](#) Furthermore, it can be incorporated into polymers and coatings to impart specific properties, contributing to the development of advanced materials.[\[1\]](#)

Conclusion

2-Fluoro-6-nitrophenol is more than a simple chemical; it is an enabling building block for innovation across multiple scientific disciplines. Its well-defined synthesis and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable pathway to more complex and functionalized molecules. For researchers in drug development and agrochemical synthesis, understanding the properties and reaction pathways of this intermediate is essential for the efficient design and execution of synthetic strategies aimed at creating novel, high-performance products.

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